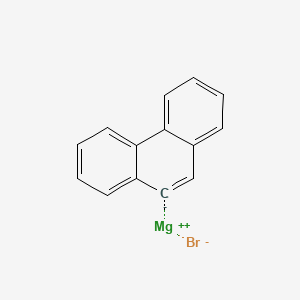

Bromuro de 9-fenantrilmagnesio

Descripción general

Descripción

9-Phenanthrylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules .

Aplicaciones Científicas De Investigación

9-Phenanthrylmagnesium bromide is used extensively in scientific research, including:

Chemistry: As a reagent in the synthesis of complex organic molecules.

Biology: In the preparation of biologically active compounds.

Medicine: For the synthesis of pharmaceutical intermediates.

Industry: In the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

9-Phenanthrylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation. The primary targets of 9-Phenanthrylmagnesium bromide are electrophilic carbon atoms in organic molecules, where it acts as a nucleophile.

Mode of Action

The mode of action of 9-Phenanthrylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of an organic molecule . This results in the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds.

Biochemical Pathways

The Grignard reaction, which involves the use of 9-Phenanthrylmagnesium bromide, is a key step in various biochemical pathways for the synthesis of complex organic molecules . For instance, it can be used to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with alkyl or aryl thiol compounds .

Pharmacokinetics

It’s worth noting that grignard reagents, including 9-phenanthrylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of 9-Phenanthrylmagnesium bromide is the formation of new organic compounds. For example, it can react with acetophenone to produce 1-(9-Phenanthryl)-1-phenylethanol (carbinol) .

Action Environment

The action of 9-Phenanthrylmagnesium bromide is highly dependent on the environment. It requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent reaction with water or oxygen . The reaction is usually performed in solvents like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Phenanthrylmagnesium bromide is typically prepared by reacting magnesium turnings with 9-bromophenanthrene under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction mixture is often refluxed to ensure complete conversion of the starting materials .

Análisis De Reacciones Químicas

Types of Reactions: 9-Phenanthrylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones in an ether solvent.

Substitution Reactions: Often carried out in the presence of a catalyst such as copper(I) iodide.

Coupling Reactions: Requires the presence of a palladium catalyst.

Major Products Formed:

Alcohols: From reactions with aldehydes or ketones.

Substituted Aromatics: From substitution reactions.

Coupled Products: From coupling reactions with various electrophiles

Comparación Con Compuestos Similares

- Phenylmagnesium bromide

- 2-Naphthylmagnesium bromide

- 1-Naphthylmagnesium bromide

Comparison: While all these compounds are Grignard reagents and share similar reactivity, 9-Phenanthrylmagnesium bromide is unique due to its phenanthrene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of polycyclic aromatic compounds .

Actividad Biológica

9-Phenanthrylmagnesium bromide is a Grignard reagent derived from phenanthrene, which has garnered attention for its potential biological activities and applications in organic synthesis. This compound, characterized by the presence of a phenanthryl group attached to magnesium bromide, is utilized in various chemical reactions to synthesize complex organic molecules. This article explores the biological activity of 9-phenanthrylmagnesium bromide, detailing its mechanisms of action, applications, and relevant research findings.

Structure and Composition

- Molecular Formula : C₁₄H₉BrMg

- Molecular Weight : 305.55 g/mol

- Appearance : Typically exists as a colorless to pale yellow solution in tetrahydrofuran (THF).

Synthesis

9-Phenanthrylmagnesium bromide can be synthesized through the reaction of phenanthryl bromide with magnesium in dry THF. This process involves the formation of a Grignard reagent, which is critical for subsequent organic transformations.

The biological activity of 9-phenanthrylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various reactions, allowing it to interact with electrophilic centers in biological molecules. This interaction can lead to significant biochemical changes, including:

- Alkylation of Biological Targets : The compound can alkylate proteins and nucleic acids, potentially affecting their function.

- Reactivity with Thiols : It reacts with thiol compounds to form 9-alkyl and 9-arylthiophenanthrenes, which may exhibit distinct biological properties.

Case Studies and Research Findings

- Antiviral Activity : Research has indicated that derivatives of phenanthrene compounds, including those synthesized from 9-phenanthrylmagnesium bromide, exhibit antiviral properties. A study explored the synthesis of various phenanthrene derivatives and their inhibitory effects on viral replication pathways .

- P-Glycoprotein Inhibition : Some studies suggest that compounds derived from 9-phenanthrylmagnesium bromide may inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. This inhibition could enhance the efficacy of chemotherapeutic agents .

- Toxicological Screening : Compounds synthesized using 9-phenanthrylmagnesium bromide have been subjected to toxicological screening against various bacterial species. Results indicated varying levels of antibacterial activity, suggesting potential for further development in antimicrobial therapies .

Comparative Analysis

Synthesis of Complex Molecules

9-Phenanthrylmagnesium bromide serves as an essential reagent for synthesizing complex organic molecules:

- Preparation of Thiophenanthrenes : By reacting with alkyl or aryl thiol compounds, it facilitates the formation of diverse thiophenanthrene derivatives.

- Building Block for Pharmaceuticals : Its derivatives are being explored for potential therapeutic applications due to their biological activity.

Industrial Relevance

The compound’s utility extends beyond laboratory synthesis; it is also being investigated for its role in developing novel stationary phases for chromatography, enhancing separation techniques in analytical chemistry .

Propiedades

IUPAC Name |

magnesium;9H-phenanthren-9-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSGLNTEAQBIV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.